molecular formula C10H13NOS B13635958 1-(2-Amino-5-(methylthio)phenyl)propan-1-one CAS No. 124623-17-2

1-(2-Amino-5-(methylthio)phenyl)propan-1-one

Cat. No.: B13635958
CAS No.: 124623-17-2
M. Wt: 195.28 g/mol
InChI Key: UDYLKXFHZDFELT-UHFFFAOYSA-N
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Description

1-[2-amino-5-(methylsulfanyl)phenyl]propan-1-one is an organic compound with the molecular formula C10H13NOS It is characterized by the presence of an amino group, a methylsulfanyl group, and a propanone group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-amino-5-(methylsulfanyl)phenyl]propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-5-(methylsulfanyl)benzaldehyde and acetone.

    Condensation Reaction: The key step involves a condensation reaction between 2-amino-5-(methylsulfanyl)benzaldehyde and acetone in the presence of a base such as sodium hydroxide. This reaction forms the desired product, 1-[2-amino-5-(methylsulfanyl)phenyl]propan-1-one.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 1-[2-amino-5-(methylsulfanyl)phenyl]propan-1-one may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. Common industrial methods include:

    Batch Reactors: The reaction is carried out in large batch reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Reactors: Continuous flow reactors offer advantages such as improved reaction efficiency, better heat management, and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-amino-5-(methylsulfanyl)phenyl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Alcohols: Formed through reduction reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

1-[2-amino-5-(methylsulfanyl)phenyl]propan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-amino-5-(methylsulfanyl)phenyl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

1-[2-amino-5-(methylsulfanyl)phenyl]propan-1-one can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: 1-[2-(methylsulfanyl)phenyl]propan-2-one, 2-amino-5-(methylsulfanyl)pentanoic acid.

    Uniqueness: The presence of both an amino group and a methylsulfanyl group on the phenyl ring distinguishes it from other compounds, providing unique chemical and biological properties.

Properties

CAS No.

124623-17-2

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

1-(2-amino-5-methylsulfanylphenyl)propan-1-one

InChI

InChI=1S/C10H13NOS/c1-3-10(12)8-6-7(13-2)4-5-9(8)11/h4-6H,3,11H2,1-2H3

InChI Key

UDYLKXFHZDFELT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)SC)N

Origin of Product

United States

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